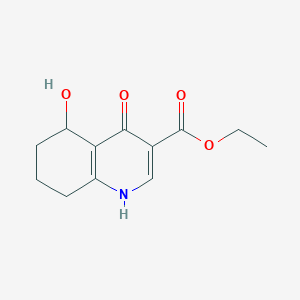
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a quinoline derivative known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their broad spectrum of bioactivities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine with 1,4-dichlorobutane, followed by subsequent steps to introduce the hydroxyl and carboxylic acid ester groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as selective crystallization and purification to obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s bioactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl groups, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other bioactive quinoline derivatives.
Biology: It is used in studies exploring its antimicrobial and antiviral properties.
Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or interfere with the replication of pathogens, thereby exerting its antimicrobial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A related compound with similar structural features but different functional groups.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with distinct biological activities.
Uniqueness
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate stands out due to its unique combination of hydroxyl and carboxylic acid ester groups, which contribute to its diverse bioactivities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h6,9,14H,2-5H2,1H3,(H,13,15) |
InChI-Schlüssel |
SSDXEBGMPGCZKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


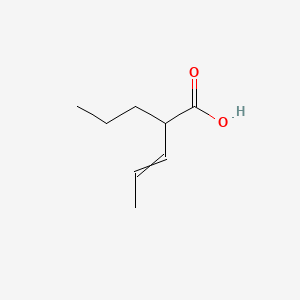
![6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol](/img/structure/B8665421.png)
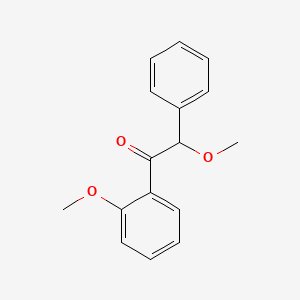
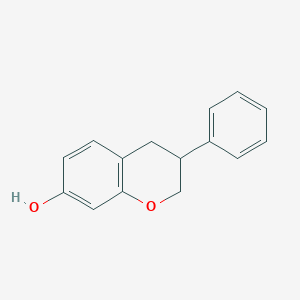
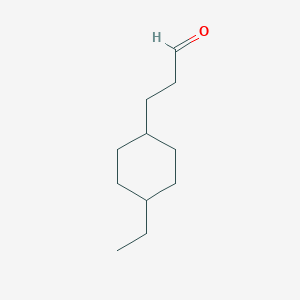
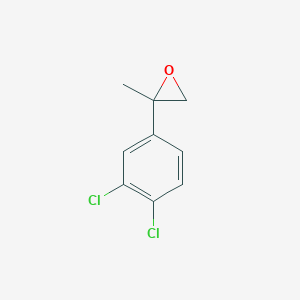
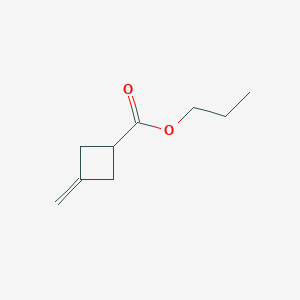
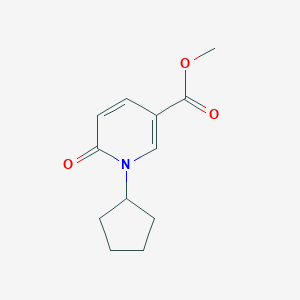
![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)
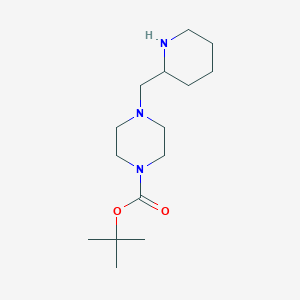

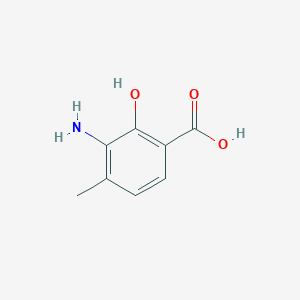
![1-Propanol, 3-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B8665492.png)
![tert-Butyl 4-((2-(tert-butyl)-6-chlorobenzo[d]oxazol-7-yl)sulfonyl)piperazine-1-carboxylate](/img/structure/B8665494.png)
